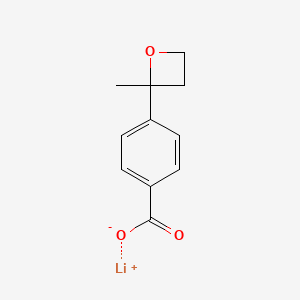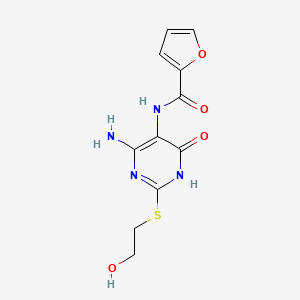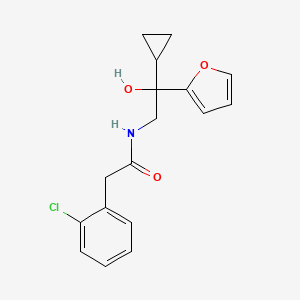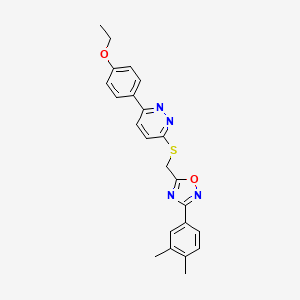
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide, also known as DHMI, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHMI is a hydrazone derivative that has been synthesized and characterized for its various biological activities.
Mecanismo De Acción
The mechanism of action of (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. This compound also improves glucose metabolism and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle and adipose tissue. Furthermore, this compound induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize and has good stability, which makes it suitable for in vitro and in vivo studies. This compound also exhibits low toxicity, which allows for higher concentrations to be used in experiments. However, this compound has some limitations, such as poor solubility in water and low bioavailability, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for (E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Overall, this compound has great potential for the development of novel therapeutics for cancer, inflammation, and diabetes.
Métodos De Síntesis
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can be synthesized using a simple one-pot reaction between 3,4-dihydroxybenzaldehyde, 2-methylimidazole, and acetic hydrazide. The reaction proceeds via the condensation of the aldehyde group of 3,4-dihydroxybenzaldehyde with the hydrazide group of acetic hydrazide, followed by the formation of an imine intermediate with 2-methylimidazole. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
(E)-N'-(3,4-dihydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-14-4-5-17(9)8-13(20)16-15-7-10-2-3-11(18)12(19)6-10/h2-7,18-19H,8H2,1H3,(H,16,20)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFRXBHDIOJSLR-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)





![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2624428.png)


![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)